molecular formula C18H31NaO2 B6232645 sodium octadeca-9,12-dienoate CAS No. 1007495-09-1

sodium octadeca-9,12-dienoate

Cat. No.: B6232645
CAS No.: 1007495-09-1
M. Wt: 302.4
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Description

Sodium octadeca-9,12-dienoate is the sodium salt of octadeca-9,12-dienoic acid (commonly known as linoleic acid), a polyunsaturated fatty acid with the molecular formula $ \text{C}{18}\text{H}{32}\text{O}_2 $ and a molecular weight of 280.45 g/mol (CAS: 60-33-3) . As a carboxylate, it exhibits surfactant properties due to its hydrophilic (sodium ion) and hydrophobic (alkyl chain) moieties. Linoleic acid derivatives are widely studied for their roles in pharmaceuticals, cosmetics, and industrial applications, with structural modifications (e.g., esterification, sulfonation) significantly altering their bioactivity and physicochemical behavior .

Properties

CAS No.

1007495-09-1

Molecular Formula

C18H31NaO2

Molecular Weight

302.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium octadeca-9,12-dienoate can be synthesized through the saponification of linoleic acid. The process involves the reaction of linoleic acid with sodium hydroxide in an aqueous medium. The reaction is typically carried out at elevated temperatures to ensure complete saponification. The general reaction is as follows:

C18H32O2 (linoleic acid) + NaOH → C18H31NaO2 (sodium octadeca-9,12-dienoate) + H2O\text{C18H32O2 (linoleic acid) + NaOH → C18H31NaO2 (this compound) + H2O} C18H32O2 (linoleic acid) + NaOH → C18H31NaO2 (sodium octadeca-9,12-dienoate) + H2O

Industrial Production Methods

In industrial settings, this compound is produced by the saponification of vegetable oils rich in linoleic acid, such as sunflower oil or safflower oil. The oil is mixed with a sodium hydroxide solution and heated to facilitate the saponification reaction. The resulting soap is then purified and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium octadeca-9,12-dienoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: It can be reduced to form saturated fatty acid salts.

    Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reactions with other metal salts can lead to the formation of different metal linoleates.

Major Products Formed

Scientific Research Applications

Sodium octadeca-9,12-dienoate has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Used in the production of soaps, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of sodium octadeca-9,12-dienoate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different substances. In biological systems, it can interact with cell membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes and pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional groups among sodium octadeca-9,12-dienoate and its analogs:

Compound Name Functional Group(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
This compound Carboxylate (-COO⁻Na⁺) $ \text{C}{18}\text{H}{31}\text{O}_2\text{Na} $ 294.45* Surfactant, emulsifier (inferred)
Octadeca-9,12-dienoic acid Carboxylic acid (-COOH) $ \text{C}{18}\text{H}{32}\text{O}_2 $ 280.45 Precursor for esters, anti-inflammatory
Methyl octadeca-9,12-dienoate Methyl ester (-COOCH₃) $ \text{C}{19}\text{H}{34}\text{O}_2 $ 294.47 Biodiesel component, anticancer studies
Ethyl octadeca-9,12-dienoate Ethyl ester (-COOCH₂CH₃) $ \text{C}{20}\text{H}{36}\text{O}_2 $ 308.50 Antitumor activity (IC₅₀: 80.54 μM)
Phytyl octadeca-9,12-dienoate Phytyl ester (C₂₀H₃₉O-) $ \text{C}{38}\text{H}{66}\text{O}_2 $ 566.93 Cosmetic/pharmaceutical emollient
(9Z,12Z)-12-Sulfooctadeca-9,12-dienoic acid Sulfonic acid (-SO₃H) $ \text{C}{18}\text{H}{32}\text{O}_5\text{S} $ 368.51 Enhanced solubility, industrial surfactants
Mercury(2+) octadeca-9,12-dienoate Mercury salt (Hg²⁺) $ \text{C}{18}\text{H}{30}\text{O}_2\text{Hg} $ 487.05 Restricted due to toxicity

*Calculated based on parent acid + sodium.

Physicochemical Properties

  • Solubility: this compound, as a carboxylate salt, is water-soluble, unlike its ester derivatives (e.g., methyl ester, density: 0.877 g/cm³ ). The sulfonated analog () further enhances hydrophilicity due to the -SO₃H group.
  • Thermal Stability : Phytyl esters are thermally stable and used in lipid-based formulations , whereas methyl esters are volatile and suited for biodiesel .

Q & A

Q. What are the established methods for synthesizing sodium octadeca-9,12-dienoate, and how can purity be optimized?

this compound is typically synthesized via saponification of its ester derivatives. For example, methyl or ethyl octadeca-9,12-dienoate (linoleate) undergoes hydrolysis in the presence of sodium hydroxide, followed by acidification and purification. Ethyl linoleate synthesis (via sulfuric acid-catalyzed esterification of linoleic acid and ethanol) provides a precursor . Purity optimization involves techniques like column chromatography, recrystallization, or preparative HPLC. Analytical methods such as GC-MS (e.g., retention time 13.47 min for methyl octadeca-9,12-dienoate) and NMR can validate purity .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • GC-MS : Use a non-polar column (e.g., DB-5) with helium carrier gas. Methyl octadeca-9,12-dienoate elutes at ~13.47 min, with characteristic m/z fragments (e.g., 294 [M+] for methyl ester) .
  • NMR : 1H^1H NMR shows peaks for double bonds (δ 5.35 ppm, multiplet) and sodium carboxylate (δ 2.3 ppm, triplet) .
  • FTIR : Confirm ester-to-carboxylate conversion via C=O stretch shift from ~1740 cm1^{-1} (ester) to ~1560 cm1^{-1} (carboxylate) .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

Sodium salts of fatty acids are generally water-soluble due to their ionic nature. However, solubility decreases in organic solvents like hexane. For cell culture or lipid bilayer studies, prepare stock solutions in aqueous buffers (pH 7–9) and verify solubility via dynamic light scattering to avoid micelle formation .

Advanced Research Questions

Q. How does this compound interact with biological membranes, and what experimental models are suitable for studying these interactions?

  • Liposome Assays : Incorporate the compound into phosphatidylcholine liposomes and monitor membrane fluidity via fluorescence anisotropy (e.g., using DPH probes) .
  • MD Simulations : Use tools like GROMACS to model interactions with lipid bilayers, focusing on carboxylate group orientation and hydrogen bonding .
  • Cell Studies : Assess cytotoxicity via MTT assays (e.g., 48-hour exposure in HepG2 cells) and compare with sodium dodecanoate safety protocols .

Q. What are the thermal stability profiles of this compound, and how do degradation products impact data interpretation?

Pyrolysis studies of methyl octadeca-9,12-dienoate (a related ester) show decomposition at >200°C, generating aldehydes and ketones. Use TGA-DSC to determine degradation onset temperatures and GC-MS to identify volatile byproducts. Pre-purge samples with nitrogen to minimize oxidation artifacts .

Q. How can contradictions in reported bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects) be resolved?

  • Dose Dependency : Test across a concentration gradient (e.g., 1–100 µM) in macrophage models (e.g., RAW 264.7 cells) with TNF-α/IL-6 ELISA.
  • Redox State : Measure ROS levels (e.g., DCFH-DA assay) to assess pro-oxidant vs. antioxidant roles .
  • Structural Confirmation : Verify compound identity via HR-ESI-MS (e.g., m/z 493.3297 [M+Na]+^+) to rule out isomer interference .

Q. What advanced computational methods are available to predict the physicochemical properties of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict logP (e.g., ~7.2) and pKa (~4.5 for carboxylate) .
  • QSAR Models : Use tools like MOE or Schrödinger to correlate structure with membrane permeability or enzyme inhibition .

Methodological Best Practices

Q. How should researchers address reproducibility challenges in this compound studies?

  • Batch Documentation : Record synthesis conditions (e.g., reaction time, temperature) and storage (e.g., -20°C under argon) .
  • Positive Controls : Include linoleic acid or cholesteryl linoleate in assays to benchmark activity .
  • Data Transparency : Share raw chromatographic (e.g., peak area percentages) and spectral data in supplementary materials .

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